![molecular formula C22H18FN3O2S B2578758 N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207023-51-5](/img/structure/B2578758.png)
N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S and its molecular weight is 407.46. The purity is usually 95%.
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Scientific Research Applications
Radioligand Development for PET Imaging
Compounds within the structural class of pyrazolo[1,5-a]pyrimidines, similar to the one , have been reported as selective ligands for the translocator protein (18 kDa) (TSPO), which is implicated in neuroinflammation and other pathological states. For instance, the radiosynthesis of [18F]PBR111, a compound closely related to the chemical structure of interest, has been developed for imaging TSPO with positron emission tomography (PET), offering potential applications in neurological disease diagnosis and research (Dollé et al., 2008).
Investigation of Heterocyclic Compounds
Research on heterocyclic derivatives, such as the synthesis of novel pyrazolo[1,5-a]pyrimidines as TSPO ligands, underscores the significant role of these compounds in neuroinflammation and potentially neurodegenerative disease research. These compounds, by virtue of their structural attributes, exhibit high affinity for TSPO, marking them as promising candidates for in vivo neuroimaging and therapeutic interventions (Damont et al., 2015).
Synthesis and Antimicrobial Activity
The exploration of heterocyclic compounds extends to antimicrobial activity, where structures incorporating thieno[2,3-d]pyrimidines have been synthesized and evaluated for their potential against various microbial strains. This research avenue highlights the versatility of such compounds in addressing critical public health concerns related to infectious diseases (Kerru et al., 2019).
Fluorescence Binding Studies
Further, studies on p-hydroxycinnamic acid derivatives, including those with pyrimidin-2-yl motifs, investigated fluorescence binding with bovine serum albumin, offering insights into the interaction mechanisms of these compounds with biological macromolecules. Such studies are crucial for understanding the bioavailability and pharmacokinetic properties of therapeutic agents (Meng et al., 2012).
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O2S/c1-13-4-3-5-18(14(13)2)25-19(27)10-26-12-24-20-17(11-29-21(20)22(26)28)15-6-8-16(23)9-7-15/h3-9,11-12H,10H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAQCWFUIFTXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.